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molecular formula C11H13BrO3 B1292731 4-Bromo-2-isobutoxybenzoic acid CAS No. 855482-59-6

4-Bromo-2-isobutoxybenzoic acid

Cat. No. B1292731
M. Wt: 273.12 g/mol
InChI Key: LTNKWDTWXPWBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417060B2

Procedure details

To a suspension of sodium hydride (60% w/w, 20.5 g) in N,N-dimethylformamide (365 ml) was added 2-methyl-1-propanol (48.7 ml) dropwise below 30° C. over 2 hours under nitrogen atmosphere. To the mixture was added 4-bromo-2-fluorobenzoic acid (50.0 g) slowly below 35° C. To the reaction mixture was added N,N-dimethylformamide (600 ml) and the mixture was stirred at room temperature for 4 days. The reaction mixture was partitioned between water (2000 ml) and hexane (1000 ml). The water layer was separated and acidified with 37% hydrochloric acid. The precipitate was collected by filtration, washed with water and dried at 55° C. to give 4-bromo-2-isobutoxybenzoic acid (62.4 g) as a white solid.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([CH3:7])[CH2:5][OH:6].[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11](F)[CH:10]=1>CN(C)C=O>[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([O:6][CH2:5][CH:4]([CH3:7])[CH3:3])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
365 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
48.7 mL
Type
reactant
Smiles
CC(CO)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (2000 ml) and hexane (1000 ml)
CUSTOM
Type
CUSTOM
Details
The water layer was separated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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